molecular formula C11H18O3 B605314 Alkyne-ethyl-PEG1-t-Butyl ester CAS No. 2100306-55-4

Alkyne-ethyl-PEG1-t-Butyl ester

Cat. No. B605314
M. Wt: 198.26
InChI Key: NXVOMDPNTSWTMT-UHFFFAOYSA-N
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Description

Alkyne-ethyl-PEG1-t-Butyl ester is a PEG-based PROTAC linker . It contains an Alkyne group and a t-butyl protected carboxyl group . The Alkyne can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

Alkyne-ethyl-PEG1-t-Butyl ester can be used in the synthesis of PROTACs . It is a click chemistry reagent, which means it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular weight of Alkyne-ethyl-PEG1-t-Butyl ester is 198.26 g/mol . Its molecular formula is C11H18O3 .


Chemical Reactions Analysis

The Alkyne group in Alkyne-ethyl-PEG1-t-Butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage .

Scientific Research Applications

Conformational Adaptation in Confined Spaces

Research by Purse and Rebek (2006) in "Proceedings of the National Academy of Sciences of the United States of America" explored the conformations of alkyl groups, including butyl esters, when forced into confined spaces. This study provides insights into how such esters behave in restricted environments, relevant for applications in nanotechnology and molecular encapsulation (Purse & Rebek, 2006).

PEGylation of Degradable Aliphatic Polyesters

Freichels et al. (2011) in "Macromolecular Rapid Communications" described the use of α-Methoxy-ω-alkyne poly(ethylene glycol) (PEG) for PEGylation of aliphatic polyesters. This process is crucial for biomedical applications like drug delivery, highlighting the role of alkyne-functionalized PEG in creating functional biomaterials (Freichels et al., 2011).

Enhanced Hydrosilylation Reactions

Wu et al. (2008) in "Catalysis Communications" demonstrated the use of poly(ethylene glycol) (PEG) functionalized ionic liquid for hydrosilylation reactions. The study shows that such functionalization can improve conversion and selectivity in these reactions, indicating potential applications in catalysis and organic synthesis (Wu et al., 2008).

Development of Functional Amphiphilic Copolymers

Glassner et al. (2011) in "Macromolecules" reported on the synthesis of triblock copolymers involving alkyne and maleimide functionalized poly(ethylene glycol). This research is significant for developing new materials with potential applications in drug delivery and tissue engineering (Glassner et al., 2011).

Assembly and Degradation of Low-Fouling PEG-Based Films and Capsules

Leung et al. (2011) in "Small" explored the assembly and degradation of low-fouling, alkyne-functionalized PEG films and capsules. Their findings are particularly relevant for controlled drug release applications (Leung et al., 2011).

Enhancement of PAOx Chemical Toolbox

Mees and Hoogenboom (2015) in "Macromolecules" expanded the chemical toolbox of Poly(2-alkyl/aryl-2-oxazoline)s (PAOx) by introducing side-chain functionalities. This study opens new avenues for biomedical applications, leveraging the versatility of alkyne-functionalized esters (Mees & Hoogenboom, 2015).

Catalytic Applications in Organic Synthesis

Firouzabadi et al. (2013) in "Journal of Molecular Catalysis A-chemical" presented the catalytic application of copper(I) iodide in the reaction of phenolic esters, demonstrating the potential of alkyne-functionalized esters in organic synthesis (Firouzabadi et al., 2013).

Future Directions

The use of Alkyne-ethyl-PEG1-t-Butyl ester in the synthesis of PROTACs represents a promising approach for the development of targeted therapy drugs . Its ability to form a stable triazole linkage via Click Chemistry expands its potential applications in drug development .

properties

IUPAC Name

tert-butyl 3-but-3-ynoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVOMDPNTSWTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186925
Record name Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alkyne-ethyl-PEG1-t-Butyl ester

CAS RN

2100306-55-4
Record name Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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